molecular formula C12H13NO3 B1469671 Ethyl 8-oxo-5,6,7,8-tetrahydroisoquinoline-7-carboxylate CAS No. 864499-11-6

Ethyl 8-oxo-5,6,7,8-tetrahydroisoquinoline-7-carboxylate

Cat. No. B1469671
CAS RN: 864499-11-6
M. Wt: 219.24 g/mol
InChI Key: LPGAXSLNOCINCN-UHFFFAOYSA-N
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Description

Ethyl 8-oxo-5,6,7,8-tetrahydroisoquinoline-7-carboxylate is a chemical compound with the CAS Number: 864499-11-6 . It has a molecular weight of 219.24 and its IUPAC name is ethyl 8-oxo-5,6,7,8-tetrahydro-7-isoquinolinecarboxylate . The compound appears as a white to yellow solid at room temperature .


Molecular Structure Analysis

The InChI code for Ethyl 8-oxo-5,6,7,8-tetrahydroisoquinoline-7-carboxylate is 1S/C12H13NO3/c1-2-16-12 (15)9-4-3-8-5-6-13-7-10 (8)11 (9)14/h5-7,9H,2-4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

Ethyl 8-oxo-5,6,7,8-tetrahydroisoquinoline-7-carboxylate is a white to yellow solid at room temperature . It has a molecular weight of 219.24 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Chemical Synthesis and Compound Structures Ethyl 7,8-diamino-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, a compound related to Ethyl 8-oxo-5,6,7,8-tetrahydroisoquinoline-7-carboxylate, has been synthesized through chemical reduction. This process involves nucleophilic addition and cyclocondensation reactions, yielding specific aryldiazinyl derivatives. The structure and characteristics of these compounds are confirmed through analytical and spectral data, including IR, MS, and NMR analyses (Zahra et al., 2007).

Antibacterial Properties A study explored the antibacterial activity of various quinoline carboxylic acids, closely related to Ethyl 8-oxo-5,6,7,8-tetrahydroisoquinoline-7-carboxylate. Certain derivatives exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibacterial agents (Koga et al., 1980).

Anticancer Activity Research on 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives, which are structurally related to Ethyl 8-oxo-5,6,7,8-tetrahydroisoquinoline-7-carboxylate, revealed notable anticancer effects against the breast cancer MCF-7 cell line. These findings highlight the compound's potential use in developing novel anticancer therapies (Gaber et al., 2021).

Antimicrobial Properties Another application of compounds related to Ethyl 8-oxo-5,6,7,8-tetrahydroisoquinoline-7-carboxylate includes antimicrobial agents. For instance, derivatives of ethyl 6-(8-hydroxyquinolin-5-yl)-3-methylpyridazin-4-carboxylate demonstrated significant to moderate antimicrobial activity against a range of bacteria and fungi, indicating their potential as effective antimicrobial agents (Abdel-Mohsen, 2014).

Safety and Hazards

The compound has several hazard statements including H302, H315, H320, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

properties

IUPAC Name

ethyl 8-oxo-6,7-dihydro-5H-isoquinoline-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-2-16-12(15)9-4-3-8-5-6-13-7-10(8)11(9)14/h5-7,9H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPGAXSLNOCINCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=C(C1=O)C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-oxo-5,6,7,8-tetrahydroisoquinoline-7-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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